The Structural Elucidation of 1,1'-Binaphthalene: A Technical Guide
The Structural Elucidation of 1,1'-Binaphthalene: A Technical Guide
An In-depth Examination of the Structure, Properties, and Synthesis of an Axially Chiral Biaryl
Introduction
1,1'-Binaphthalene (B165201), with the chemical formula (C₁₀H₇)₂, is an aromatic hydrocarbon composed of two naphthalene (B1677914) rings linked by a single C-C bond at their respective C1 and C1' positions.[1] This molecule is of significant interest in stereochemistry and materials science due to its unique structural feature known as atropisomerism. The steric hindrance caused by the hydrogen atoms at the 8 and 8' positions restricts free rotation around the C1-C1' bond, leading to the existence of two stable, non-superimposable stereoisomers, or enantiomers (R and S). This axial chirality, in the absence of a traditional stereocenter, makes 1,1'-binaphthalene and its derivatives, such as BINOL and BINAP, fundamental building blocks for chiral ligands and catalysts in asymmetric synthesis.
Core Structure and Atropisomerism
The fundamental structure of 1,1'-binaphthalene consists of two naphthalene units connected by a σ-bond. The key to its unique stereochemical properties lies in the rotational barrier around this central C1-C1' bond.
Atropisomerism and Rotational Barrier
The non-planar arrangement of the two naphthalene rings is a consequence of steric repulsion between the peri-hydrogen atoms (at the 8 and 8' positions). This restricted rotation gives rise to atropisomers, which are stereoisomers resulting from hindered rotation about a single bond.
The racemization of unsubstituted 1,1'-binaphthalene, the process of converting one enantiomer into an equal mixture of both, has a measurable rate. The half-life for this process is approximately 14.5 minutes at 50°C.[1] This indicates a significant, but not insurmountable, energy barrier to rotation. Experimental and computational studies have placed the rotational energy barrier for 1,1'-binaphthalene in the range of 23.0 to 24.1 kcal/mol.[2][3] The primary factor influencing this barrier is the steric size of the substituents at the 2,2' and 8,8' positions. Larger substituents dramatically increase the rotational barrier, leading to highly stable enantiomers at room temperature.[2] For instance, the derivative [1,1'-binaphthalene]-2,2'-diol (BINOL) has a racemization half-life at room temperature estimated to be around two million years.
Conformational Pathways for Racemization
Racemization of 1,1'-binaphthalene can occur through two primary pathways: a syn-periplanar or an anti-periplanar transition state. Computational studies, including Density Functional Theory (DFT), suggest that the preferred pathway for racemization proceeds through an anti-periplanar transition state with Cᵢ symmetry.[2][3]
Quantitative Structural Data
The precise geometry of 1,1'-binaphthalene has been investigated through both X-ray crystallography and computational methods. The dihedral angle between the two naphthalene rings is a critical parameter defining its three-dimensional structure.
| Parameter | Experimental Value (X-ray) | Computational Value (DFT) |
| Dihedral Angle (C2-C1-C1'-C2') | ~68-103° (in different crystal forms) | 83.0° - 94.0° (for derivatives)[4] |
| C1-C1' Bond Length | ~1.49 Å | ~1.49 - 1.51 Å |
| Average C-C (aromatic) | ~1.36 - 1.42 Å | ~1.37 - 1.43 Å |
| Average C-H Bond Length | Not typically resolved by X-ray | ~1.08 Å |
| Average C-C-C Angle (aromatic) | ~120° | ~119 - 121° |
Note: Experimental values can vary depending on the crystal packing forces. Computational values are from DFT studies on related binaphthyl derivatives.
Spectroscopic Properties
The structural features of 1,1'-binaphthalene give rise to a characteristic spectroscopic signature.
| Spectroscopic Technique | Key Features and Data |
| ¹H NMR (in CDCl₃) | Complex multiplet signals in the aromatic region (δ 7.2-8.0 ppm). Specific assignments include: δ 7.95, 7.94, 7.59, 7.49, 7.47, 7.39, 7.28 ppm.[5] |
| ¹³C NMR (in CDCl₃) | Multiple signals in the aromatic region. Key reported chemical shifts include: δ 136.0, 133.4, 130.9, 130.4, 128.3, 127.4, 125.5, 125.4, 122.9, 117.2 ppm for a derivative.[6] |
| UV-Vis Spectroscopy | Exhibits strong absorption bands in the ultraviolet region, characteristic of the naphthalene chromophore. A prominent band is observed around 220 nm (ε ≈ 105 M⁻¹cm⁻¹), with other absorptions at approximately 282 nm.[7] |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic peaks for aromatic C-H stretching (above 3000 cm⁻¹), C=C aromatic ring stretching (approx. 1600-1475 cm⁻¹), and C-H out-of-plane bending (approx. 900-690 cm⁻¹).[8] |
Experimental Protocols
Synthesis of 1,1'-Binaphthalene via Ullmann Coupling
The Ullmann reaction is a classic method for the synthesis of biaryl compounds through the copper-mediated coupling of aryl halides.[9]
Materials:
-
Copper powder, activated
-
Dimethylformamide (DMF), anhydrous
-
Sand
-
Hydrochloric acid (HCl), concentrated
-
Toluene
-
Anhydrous magnesium sulfate
Procedure:
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In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-iodonaphthalene (1 equivalent) and activated copper powder (2-3 equivalents).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
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Heat the reaction mixture to reflux (approximately 153°C for DMF) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a solution of concentrated HCl and stir to dissolve the copper salts.
-
Extract the aqueous mixture with toluene.
-
Combine the organic extracts and wash with water, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane (B92381) or a hexane/toluene mixture) to yield pure 1,1'-binaphthalene.
Visualizations
Caption: Chemical structure of 1,1'-binaphthalene.
Caption: Energy relationship between enantiomers.
Caption: Synthesis workflow for 1,1'-binaphthalene.
References
- 1. 1,1'-Binaphthyl | C20H14 | CID 11789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 5. 1,1'-BINAPHTHYL(604-53-5) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 1,1'-Binaphthalene [webbook.nist.gov]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
